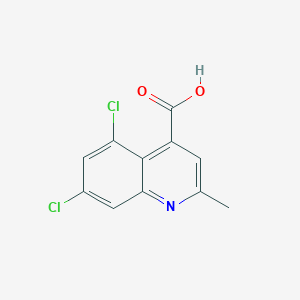

5,7-Dichloro-2-methylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,7-Dichloro-2-methylquinoline-4-carboxylic acid is a quinoline derivative known for its significant role in medicinal and industrial chemistry. The quinoline ring system, which forms the core of this compound, is a nitrogen-containing heterocycle that has been widely studied for its diverse biological activities and applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid typically involves the Doebner–Von Miller reaction, which combines aniline with an aldehyde and pyruvic acid to form 2-substituted quinoline-4-carboxylic acids . Another method involves the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials . These reactions often require high temperatures and acidic conditions to proceed efficiently.

Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs greener and more sustainable methods. These include microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts such as montmorillonite K-10 . These methods aim to reduce the environmental impact and improve the overall efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 5,7-Dichloro-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the quinoline ring or other substituents.

Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute halogen atoms.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .

Applications De Recherche Scientifique

5,7-Dichloro-2-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.

Biology: The compound is used in studies related to its antimicrobial and antitumor activities.

Industry: It is used in the production of dyes, organic light-emitting diodes (OLEDs), and photovoltaic cells.

Mécanisme D'action

The mechanism of action of 5,7-Dichloro-2-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological activities.

Comparaison Avec Des Composés Similaires

4,7-Dichloroquinoline: Used as an intermediate in drug synthesis and exhibits antimicrobial activity.

2,4-Dichlorobenzoic acid: Another chlorinated aromatic compound with different applications.

Uniqueness: 5,7-Dichloro-2-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its dual chlorine substitution at positions 5 and 7, along with a carboxylic acid group at position 4, makes it particularly interesting for various synthetic and research applications .

Activité Biologique

5,7-Dichloro-2-methylquinoline-4-carboxylic acid is an organic compound belonging to the quinoline carboxylic acid family. Its structural characteristics include a quinoline ring with chlorine substituents at the 5 and 7 positions, a methyl group at the 2 position, and a carboxylic acid group at the 4 position. This compound has garnered interest due to its significant biological activities, particularly in medicinal chemistry and pharmacology.

- Chemical Formula: C10H7Cl2NO2

- Molecular Weight: Approximately 248.08 g/mol

Research indicates that this compound exhibits various mechanisms of action:

- Enzyme Inhibition: It has been found to inhibit certain enzymes and receptors involved in neurological processes, particularly the N-Methyl-D-Aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function.

- Antimicrobial Activity: The compound shows potential as an antimicrobial agent by inhibiting DNA synthesis through the cleavage of bacterial DNA gyrase and type IV topoisomerase.

- Anti-inflammatory Properties: Preliminary studies suggest its utility in treating neurodegenerative diseases due to its anti-inflammatory effects.

Biological Activities

This compound has been investigated for several biological activities:

Antitumor Activity

The compound has shown promising results in various cancer cell lines. For example:

- IC50 Values: Studies indicate that derivatives of quinoline compounds exhibit IC50 values ranging from submicromolar to micromolar against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

Antimicrobial Activity

The compound's antimicrobial properties have been highlighted in several studies:

- It effectively inhibits bacterial growth, making it a candidate for further development as an antibiotic agent.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant inhibition of NMDA receptor activity, suggesting potential applications in neuropharmacology. |

| Study B (2021) | Reported anti-inflammatory effects in vitro, indicating therapeutic potential for neurodegenerative diseases. |

| Study C (2023) | Showed cytotoxic effects against A549 and MCF-7 cells with IC50 values of 10 µM and 20 µM respectively. |

Comparison with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 5-Bromo-2-methylquinoline-4-carboxylic acid | C10H7BrClNO2 | Contains bromine instead of chlorine |

| 5-Chloro-2-methylquinoline-4-carboxylic acid | C10H8Cl2N | Only one chlorine substituent |

| 6-Methylquinoline-4-carboxylic acid | C10H9NO2 | Lacks halogen substitutions |

These comparisons highlight the unique combination of chlorination and methylation present in this compound, which may contribute to its distinct biological activities.

Propriétés

IUPAC Name |

5,7-dichloro-2-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c1-5-2-7(11(15)16)10-8(13)3-6(12)4-9(10)14-5/h2-4H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXCDEDXEDDWDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=CC2=N1)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.